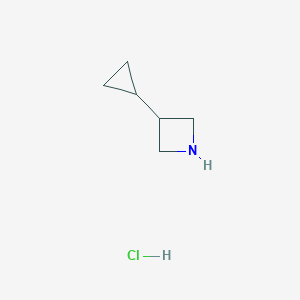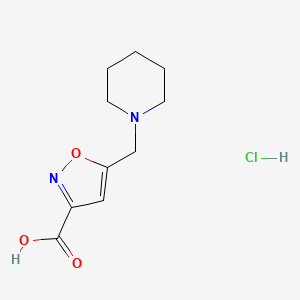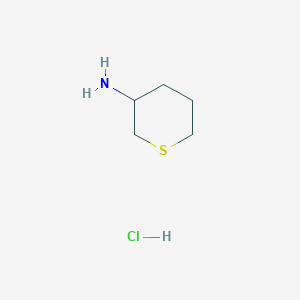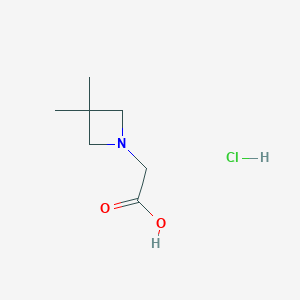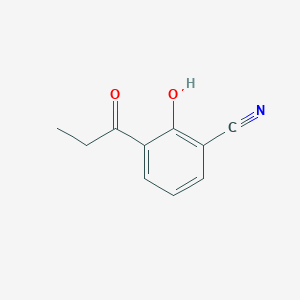
Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzonitrile, 2-hydroxy-” is an organic compound with the formula C7H5NO . It is also known by other names such as Salicylonitrile, o-Cyanophenol, o-Hydroxybenzonitrile, Benzonitrile, o-hydroxy-, Salicylnitrile, 2-Cyanophenol, and 2-Hydroxybenzonitrile .
Molecular Structure Analysis
The molecular structure of Benzonitrile, 2-hydroxy- can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H .Chemical Reactions Analysis
The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . The ionic liquid [HSO3 - b -Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation . When the molar ratio of benzaldehyde to (NH2OH)2 · [HSO3 - b -Py]·HSO4 was 1: 1.5, the volume ratio of paraxylene to [HSO3 - b -Py]·HSO4 was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .Physical And Chemical Properties Analysis
Benzonitrile is a colorless liquid with a sweet bitter almond odor . It has a molecular weight of 119.1207 . It is mainly used as a precursor to the resin benzoguanamine .Scientific Research Applications
Neuroprotection in Retinal Diseases
A novel calpain inhibitor related to the structure of Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-, named SNJ-1945, has been investigated for its potential in reducing retinal cell death both in vivo and in vitro. The study by Shimazawa et al. (2010) demonstrated that SNJ-1945 significantly inhibited cell loss in the ganglion cell layer and thinning of the inner plexiform layer induced by N-methyl-d-aspartate (NMDA) in mice. This suggests a valuable neuroprotective approach against retinal diseases, implicating the involvement of calpain activation in retinal cell death mechanisms Shimazawa et al., 2010.
Cognitive and Attention Enhancement
Benzonitrile derivatives, specifically those based on a 2-aminoethylbenzofuran skeleton like ABT-239, have been found to possess potent H3 receptor antagonism properties. The research by Cowart et al. (2005) illustrates that these compounds can significantly enhance cognition and attention in animal models without stimulating locomotor activity or inducing central nervous system-based side effects. This highlights their potential utility in treating cognitive dysfunction Cowart et al., 2005.
Antioxidative and Anti-embolic Effects
A novel synthetic coumarin derivative, closely related in structure to Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-, exhibited cerebroprotective potential against pharmaceutically induced ischemic stroke in male Wistar rats. The study by Mnafgui et al. (2019) highlighted its significant preventive effects on the embolic process and cerebral damages, suggesting a potential therapeutic role against myocardial infarction and stroke through an anti-vitamin K mechanism Mnafgui et al., 2019.
Antinociceptive Activity
Research into the antinociceptive properties of derivatives of Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-, has shown significant potential in the development of new pain management drugs. For instance, derivatives such as 5-iodo-3-(2-oxopropyl)-3-hydroxy-2-oxindole and related compounds have demonstrated pronounced peripheral and central antinociceptive effects in both thermal and chemical models of nociception, suggesting an alternative to classical opioids with reduced side effects Giorno et al., 2015.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic halides, which are structurally similar to 2-hydroxy-3-propanoylbenzonitrile, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The mode of action of 2-hydroxy-3-propanoylbenzonitrile involves its interaction with its targets. The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate. In the next step, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .
Biochemical Pathways
It is known that the compound can be involved in the nucleophilic addition of aldehydes and ketones .
Pharmacokinetics
Pharmacokinetics describes and quantifies the movement of a drug within the body, which includes the translocation and the chemical transformation of the substance .
Result of Action
It is known that the compound can trigger various processes linked to non-malignant respiratory diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-3-propanoylbenzonitrile. For instance, the reaction conditions, such as temperature and pH, can affect the rate and extent of the reaction .
properties
IUPAC Name |
2-hydroxy-3-propanoylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYDJDPFLBFFOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


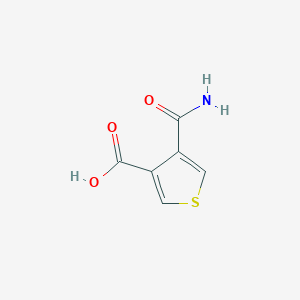
amine](/img/structure/B1382506.png)
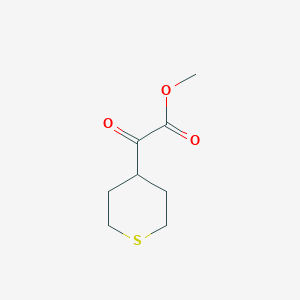



![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
